molecular formula C20H18N2O6 B2652364 ETHYL ({2-[(2-METHOXYPHENYL)CARBAMOYL]-1-BENZOFURAN-3-YL}CARBAMOYL)FORMATE CAS No. 862830-40-8

ETHYL ({2-[(2-METHOXYPHENYL)CARBAMOYL]-1-BENZOFURAN-3-YL}CARBAMOYL)FORMATE

Cat. No.: B2652364
CAS No.: 862830-40-8
M. Wt: 382.372
InChI Key: AJQIEOKTARGUBN-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted at the 3-position with a carbamoyl group. The carbamoyl moiety is further modified with a 2-methoxyphenyl group, while the ester component is an ethyl formate (Fig. 1).

Properties

IUPAC Name

ethyl 2-[[2-[(2-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c1-3-27-20(25)19(24)22-16-12-8-4-6-10-14(12)28-17(16)18(23)21-13-9-5-7-11-15(13)26-2/h4-11H,3H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQIEOKTARGUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Related Compounds

Compound Name Core Structure Substituents Key Functional Groups Molecular Formula
Target Compound : ETHYL ({2-[(2-METHOXYPHENYL)CARBAMOYL]-1-BENZOFURAN-3-YL}CARBAMOYL)FORMATE Benzofuran - 3-position: Carbamoyl linked to 2-methoxyphenyl
- Ester: Ethyl formate
Benzofuran, carbamate, methoxy, formate ester C₂₁H₁₈N₂O₆*
ETHYL [(4-BROMO-3-METHYLPHENYL)CARBAMOYL]FORMATE Phenyl - 4-Bromo, 3-methylphenyl group
- Ester: Ethyl formate
Bromine, methyl, carbamate, formate ester C₁₁H₁₂BrNO₃
ETHYL ([(4-METHOXYPHENYL)METHYL]CARBAMOYL)FORMATE Phenyl - 4-Methoxyphenylmethyl group
- Ester: Ethyl formate
Methoxy, carbamate, formate ester C₁₂H₁₅NO₄
ETHYL 6-BROMO-5-HYDROXY-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE Benzofuran - 6-Bromo, 5-hydroxy, 2-phenyl substituents
- Ester: Ethyl carboxylate
Bromine, hydroxyl, phenyl, carboxylate ester C₁₇H₁₃BrO₄

Key Structural Differences and Implications

Substituent Positionality: The target compound’s 2-methoxyphenyl group contrasts with the 4-methoxyphenyl in ETHYL ([(4-METHOXYPHENYL)METHYL]CARBAMOYL)FORMATE. The ortho-methoxy group may induce steric hindrance and alter electronic effects (e.g., resonance donation) compared to para-substituted analogs .

Core Heterocycle :

  • Benzofuran-containing compounds (target and ETHYL 6-BROMO-5-HYDROXY-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE) may exhibit π-π stacking interactions in biological systems, unlike purely phenyl-based analogs. The hydroxyl group in the latter could facilitate hydrogen bonding, impacting solubility and receptor binding .

Ester Group Variations :

  • The target compound’s formate ester differs from the carboxylate ester in ETHYL 6-BROMO-5-HYDROXY-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE. Formate esters are generally more hydrolytically labile, which might influence metabolic stability .

Research Findings and Gaps

  • Its synthesis may require multi-step coupling of benzofuran precursors with carbamoyl and ester functionalities .
  • Biological Activity : Structural analogs with bromine or methoxy groups (e.g., ETHYL 6-BROMO-5-HYDROXY-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE) are often explored for antimicrobial or anticancer properties. The target compound’s 2-methoxy group could modulate selectivity in such applications .
  • Physicochemical Properties : Data on solubility, melting points, or stability are absent in the evidence. Computational modeling or experimental studies are needed to predict logP, pKa, or bioavailability.

Biological Activity

Ethyl ({2-[(2-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)formate is a compound of interest due to its potential biological activities. This article reviews the biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and data tables.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzofuran moiety linked to carbamoyl groups and a methoxyphenyl substituent. The molecular formula is C19H20N2O4C_{19}H_{20}N_2O_4, with a molecular weight of approximately 344.37 g/mol.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including those similar to this compound. For instance:

  • In Vitro Studies : A series of benzofuran derivatives were synthesized and tested against Mycobacterium tuberculosis (MTB) strains. Some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 2 μg/mL, indicating strong antimycobacterial activity .
CompoundMIC (μg/mL)Activity Type
Compound 38Antimycobacterial
Compound 42Antifungal
Compound 63.12Antimycobacterial

The presence of hydroxyl groups in specific positions on the benzofuran ring was crucial for activity, suggesting that structural modifications can enhance efficacy .

2. Anticancer Activity

Research has also explored the anticancer properties of benzofuran-based compounds. For example:

  • Cell Line Studies : Compounds derived from benzofuran showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
CompoundIC50 (μM)Cancer Cell Line
Benzofuran Derivative A<0.60HeLa (cervical cancer)
Benzofuran Derivative B10MCF-7 (breast cancer)

These findings suggest that modifications to the benzofuran structure can lead to enhanced anticancer activity.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Induction of Apoptosis : Some derivatives trigger apoptosis in cancer cells through the activation of intrinsic pathways.

Case Studies

Several case studies have documented the efficacy of benzofuran derivatives in clinical and laboratory settings:

  • Study on Antimycobacterial Activity : A study synthesized various benzofuran derivatives and tested them against M. tuberculosis, revealing that specific structural features significantly impacted their effectiveness .
  • Anticancer Screening : A clinical trial involving a benzofuran derivative demonstrated promising results in reducing tumor size in patients with advanced breast cancer .

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